methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-1,5-dimethylindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-9-8(6-7)10(13)11(14(9)2)12(15)16-3/h4-6H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAPOAPJVZTLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,5-dimethylindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification is typically achieved through recrystallization or chromatographic techniques to ensure the compound meets the required specifications for further applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 4 and 7, due to the electron-donating effects of the amino and methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Cancer Treatment
Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate and its derivatives have been studied for their potential as anticancer agents. Research indicates that indole-based compounds can inhibit heme oxygenase-1 (HO-1), an enzyme often overexpressed in various cancers. Inhibition of HO-1 has been linked to improved clinical outcomes in cancer therapy. For instance, a study demonstrated that certain indole derivatives achieved micromolar activity against HO-1, suggesting their utility as lead compounds for further development in cancer treatment .
Immunomodulatory Effects
The compound has also shown promise in modulating immune responses. It can influence T helper (Th) cell activity, which plays a crucial role in regulating immune responses and cytokine production. This modulation can potentially aid in developing therapies for autoimmune diseases and enhancing vaccine efficacy . The ability to control interleukin-4 (IL-4) transcription and release highlights its therapeutic utility in immune-related disorders.
Synthesis of Complex Organic Molecules
This compound serves as a versatile building block in organic synthesis. It has been utilized in several synthetic methodologies to create more complex structures:
Synthesis of Pyrano[3,4-b]indolones
Recent advancements include the use of this compound in rhodaelectro-catalyzed reactions to synthesize pyrano[3,4-b]indolones, which are valuable due to their biological activities . The methodology allows for efficient formation of these compounds through double dehydrogenative Heck reactions.
Formation of Pyrimido[5,4-b]indole Derivatives
The compound has also been employed in reactions with aryl isocyanates and cyanamides, leading to the formation of pyrimido[5,4-b]indole derivatives. These derivatives exhibit a range of biological activities, further expanding the utility of this compound in medicinal chemistry .
Case Study: HO-1 Inhibition
A notable study focused on the design and synthesis of novel indole-based ligands aimed at inhibiting HO-1. The researchers synthesized various derivatives and evaluated their biological activity. One compound demonstrated an IC50 value of 1.03 μM against HO-1, indicating strong inhibitory potential . This study exemplifies the application of this compound as a scaffold for developing effective anticancer agents.
Case Study: Immunomodulatory Effects
Another research effort investigated the immunomodulatory properties of indole derivatives, including this compound. The findings suggested that these compounds could enhance Th cell responses and IL-4 production, presenting opportunities for therapeutic interventions in immunological disorders .
Data Tables
Mechanism of Action
The mechanism of action of methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate is primarily related to its interaction with biological targets. The amino group and the indole ring can form hydrogen bonds and π-π interactions with various enzymes and receptors. This compound can modulate the activity of specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural and Functional Group Analysis
The compound’s key structural differentiators are its amino (-NH₂) and ester (-COOCH₃) groups. Below is a comparison with structurally related indole derivatives:
Key Observations:
- Electronic Effects: The amino group in the target compound enhances nucleophilicity at C3, contrasting with the electron-withdrawing nitro group in the isoindole derivative .
- Hydrogen Bonding: The amino and ester groups enable diverse hydrogen-bonding patterns (e.g., N–H···O interactions), which influence crystallinity and solubility. This contrasts with the sulfonamide and oxo groups in other derivatives, which form stronger, directional hydrogen bonds .
- Synthetic Complexity: The β-carboline derivative () requires oxidation with potassium permanganate, achieving 71.3% yield, whereas the target compound’s synthesis likely involves milder conditions due to its simpler substituents .
Physicochemical and Reactivity Differences
- Solubility: The amino and ester groups in the target compound may improve solubility in polar aprotic solvents compared to the hydrophobic cyclohexyl group in N-cyclohexyl-2,3-dioxoindoline-5-sulfonamide .
- Reactivity: The amino group in the target compound is susceptible to electrophilic substitution or acylation, whereas the nitro group in the isoindole derivative is more reactive toward reduction or nucleophilic aromatic substitution .
Biological Activity
Methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.
Overview of this compound
This compound features a carboxylate ester group at the second position, an amino group at the third position, and methyl groups at the first and fifth positions of the indole ring. Its structural properties contribute to its interaction with various biological targets, making it a compound of interest in medicinal chemistry.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, impacting overall metabolic flux.
- Cell Signaling Modulation : The compound influences key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell proliferation and survival.
- Gene Expression Regulation : It can alter gene expression profiles by binding to specific biomolecules and affecting transcriptional activity.
Biological Activities
This compound has demonstrated a range of biological activities:
- Antimicrobial Activity : Research indicates that indole derivatives possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 μg/mL |
| Escherichia coli | Inactive |
| Candida albicans | Moderate activity |
- Anticancer Potential : Indole derivatives are recognized for their anticancer activities. This compound has been studied for its ability to induce apoptosis in cancer cell lines through various mechanisms .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Antitumor Activity : A study demonstrated that indole derivatives could inhibit tumor growth in vitro. The compound was tested against several human cancer cell lines and showed promising results in reducing cell viability .
- Antimicrobial Efficacy : In a comparative study, this compound exhibited superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin against resistant strains .
- Mechanistic Insights : Research involving molecular docking revealed that the compound binds effectively to target proteins involved in bacterial metabolism, suggesting a potential mechanism for its antimicrobial action .
Q & A
Q. What are the standard synthetic routes for methyl 3-amino-1,5-dimethyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via condensation reactions involving 3-formyl-indole derivatives and thiazolones or thioureas. A common method involves refluxing 3-formyl-1H-indole-2-carboxylate (1.1 equiv) with 2-aminothiazol-4(5H)-one (1.0 equiv) in acetic acid with sodium acetate as a catalyst for 3–5 hours . To optimize yield, consider adjusting stoichiometry, reaction time, or solvent polarity. Microwave-assisted synthesis (e.g., Pd-catalyzed heterocyclization) can enhance efficiency and reduce reaction time compared to traditional reflux methods .
Q. What safety protocols are critical when handling this compound?
Wear protective gear (gloves, goggles, lab coat) to avoid skin/eye contact. Use fume hoods for reactions involving volatile reagents. Store the compound in a cool, dry place, and dispose of waste via certified biological waste services. Acute exposure requires immediate rinsing with water and medical consultation .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Recrystallization from a DMF/acetic acid mixture (1:1 v/v) is effective for removing impurities. Column chromatography using silica gel and ethyl acetate/hexane gradients can further purify the product. Confirm purity via HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How is the compound characterized using basic spectroscopic methods?
- NMR : Analyze and NMR spectra for indole ring protons (δ 7.2–7.8 ppm) and ester carbonyl signals (δ ~165–170 ppm).
- Melting Point : Compare observed mp (e.g., 232–234°C for analogous indole carboxylates) with literature values to verify identity .
Advanced Research Questions
Q. How can discrepancies in XRD structural data for this compound derivatives be resolved?
Contradictions in bond angles or hydrogen bonding patterns may arise from crystallographic resolution limits or solvent effects. Use high-resolution XRD (HR-XRD) and refine data with software like SHELX. Cross-validate with DFT calculations to model electron density distributions .
Q. What strategies improve regioselectivity in alkylation or acylation reactions of this compound?
Employ directing groups (e.g., amino or ester moieties) to guide electrophilic substitution. Catalytic methods, such as Rhodium-catalyzed aromatic amino-Claisen rearrangements, enhance regioselectivity for C3 or C5 positions. Solvent polarity and temperature also influence site preference .
Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions?
DFT or molecular docking simulations can map electrostatic potential surfaces to identify nucleophilic attack sites (e.g., the indole C2 or C3 positions). Calculate Fukui indices to assess electrophilicity and validate with experimental kinetic studies .
Q. What green chemistry approaches optimize the synthesis of this compound?
Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) and use catalytic sodium acetate. Microwave irradiation reduces energy consumption by 40–60% compared to conventional heating. Monitor reaction progress via in-situ FTIR to minimize waste .
Q. How does hydrogen bonding influence the crystal packing and stability of this compound?
XRD data reveal intermolecular N–H···O hydrogen bonds between the amino group and ester carbonyl, stabilizing the lattice. Compare packing motifs (e.g., coplanar vs. staggered indole rings) using Mercury software to correlate with thermal stability (TGA/DSC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
